molecular formula C8H16O3S B14302074 Oct-2-ene-1-sulfonic acid CAS No. 112678-63-4

Oct-2-ene-1-sulfonic acid

Cat. No.: B14302074
CAS No.: 112678-63-4
M. Wt: 192.28 g/mol
InChI Key: XABYCFHGHIPOFG-UHFFFAOYSA-N
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Description

Oct-2-ene-1-sulfonic acid is an alkenyl sulfonic acid characterized by an 8-carbon chain with a double bond at position 2 and a sulfonic acid (-SO₃H) group at position 1.

Properties

CAS No.

112678-63-4

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

oct-2-ene-1-sulfonic acid

InChI

InChI=1S/C8H16O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h6-7H,2-5,8H2,1H3,(H,9,10,11)

InChI Key

XABYCFHGHIPOFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oct-2-ene-1-sulfonic acid typically involves the sulfonation of octene. One common method is the reaction of octene with sulfur trioxide (SO3) in the presence of a catalyst, such as oleum (fuming sulfuric acid). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octene chain .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Oct-2-ene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oct-2-ene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oct-2-ene-1-sulfonic acid involves its ability to act as a strong acid, donating protons (H+) in various chemical reactions. The sulfonic acid group is highly polar and can participate in hydrogen bonding and electrostatic interactions, making it a versatile functional group in chemical and biological systems .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Structure Key Features Applications
This compound Not reported C₈H₁₅SO₃H; unsaturated (C2 double bond) High acidity, moderate solubility Polymerization, surfactants (hypothetical)
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 Branched C₄ chain; unsaturated (C2 double bond) Lower solubility due to branching Chemical synthesis, specialty monomers
Sodium 1-Octanesulfonate Not provided Saturated C₈ chain High water solubility, thermal stability Pharmaceuticals, ion-pairing agents
Octanesulfonic acid sodium salt 1854 (listed) Likely saturated C₈ chain Similar to Sodium 1-Octanesulfonate Chromatography, analytical standards

Detailed Analysis

Sodium 2-methylprop-2-ene-1-sulphonate

  • Structure : Branched 4-carbon chain with a terminal double bond and sulfonate group.
  • Properties : The branching reduces solubility compared to linear analogs, while the double bond enhances reactivity for copolymerization .
  • Applications : Used in niche chemical syntheses, such as functionalized polymers.

Sodium 1-Octanesulfonate

  • Structure : Saturated 8-carbon chain with a terminal sulfonate group.
  • Properties : High solubility in aqueous media due to the linear structure and ionic nature, making it suitable for pharmaceutical formulations (e.g., as an excipient in USP standards) .
  • Applications : Ion-pairing agent in liquid chromatography, stabilizer in drug formulations.

This compound

  • Hypothetical Properties : The double bond at C2 introduces steric and electronic effects, likely increasing acidity (lower pKa) compared to saturated analogs. The unsaturated backbone may reduce solubility in polar solvents but enhance compatibility with organic matrices.
  • Potential Applications: As a surfactant or monomer in styrene sulfonate copolymers for ion-exchange resins.

Research Findings

  • Reactivity : Unsaturated sulfonic acids (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) exhibit higher reactivity in radical polymerization than saturated analogs .
  • Acidity : The double bond in this compound likely lowers its pKa compared to Sodium 1-Octanesulfonate, improving its efficacy in acidic catalysis.

Notes on Data Limitations

  • Direct data on this compound is scarce; comparisons rely on structural analogs.
  • Solubility and pKa values for this compound are inferred from structural trends.

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